DX2-201

OXPHOS inhibition Complex I Metabolic vulnerability

Pancreatic cancer researchers seeking potent OXPHOS inhibitors face limited options-metformin is >3,000-fold weaker, while IACS-010759 exhibits a distinct, non-interchangeable cytotoxicity fingerprint. DX2-201 addresses this gap as a first-in-class NDUFS7 antagonist. • Selective OXPHOS complex I inhibition (IC50 312 nM); cytotoxic in pancreatic cancer lines (IC50 <2 μM) with >5-fold selectivity over normal HPDE cells • Unique NDUFS7 p.V91M resistance mutation enables acquired resistance modeling • Synergy with 2-deoxyglucose & PARP inhibitors for combination screens • Metabolically stable analogue DX3-213B available for in vivo efficacy studies

Molecular Formula C18H28N2O6S2
Molecular Weight 432.6 g/mol
Cat. No. B12413686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDX2-201
Molecular FormulaC18H28N2O6S2
Molecular Weight432.6 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)OCC
InChIInChI=1S/C18H28N2O6S2/c1-4-19(5-2)27(22,23)16-9-11-17(12-10-16)28(24,25)20-13-7-8-15(14-20)18(21)26-6-3/h9-12,15H,4-8,13-14H2,1-3H3/t15-/m1/s1
InChIKeyYXHKYCUPYONBDS-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DX2-201: First-in-Class OXPHOS Complex I Inhibitor


DX2-201 (CAS#: 2749554-00-3, molecular weight 432.55, formula C18H28N2O6S2) is a first-in-class small-molecule antagonist of the NADH/ubiquinone oxidoreductase core subunit S7 (NDUFS7) within mitochondrial OXPHOS complex I [1]. Developed as a selective oxidative phosphorylation (OXPHOS) inhibitor, it demonstrates a potent IC50 of 312 nM against complex I activity [1] and exhibits anticancer efficacy in preclinical models of pancreatic cancer [1].

NDUFS7-targeted OXPHOS complex I inhibition studies
Pancreatic cancer cell and PDX model research
OXPHOS inhibitor resistance mechanism investigation

DX2-201 Differentiation from Generic OXPHOS Inhibitors


OXPHOS complex I inhibitors are a chemically diverse class with widely divergent potency, binding sites, and tumor-type selectivity. Generic substitution with clinically available OXPHOS inhibitors like metformin is not feasible due to DX2-201's >3,000-fold greater potency and its unique mechanism targeting NDUFS7, which confers a distinct selectivity and resistance profile [1]. Furthermore, DX2-201 exhibits a unique cytotoxicity fingerprint across cancer cell lines compared to IACS-010759, another advanced OXPHOS inhibitor, underscoring that these compounds are not interchangeable in research or therapeutic contexts [1].

Metformin Markedly lower potency and distinct target engagement; may not recapitulate NDUFS7-specific phenotype
IACS-010759 Different cytotoxicity fingerprint and resistance profile; not interchangeable without validation
Generic OXPHOS inhibitors Lack NDUFS7-specific resistance mutation profile; may shift resistance pathway analysis

DX2-201 Quantitative Evidence Comparison


Potency Advantage Over Metformin

In a galactose-containing medium that forces cancer cells to rely on OXPHOS for survival, DX2-201 demonstrated an IC50 of 0.31 μM, whereas metformin exhibited an IC50 of 1,000 μM, representing a >3,000-fold increase in potency for DX2-201 [1].

Potency vs. Metformin
Head-to-head
DX2-201 IC50 0.31 μM vs Metformin IC50 1,000 μM
Supports OXPHOS-dependent model assay potency context
Galactose medium, MIA PaCa-2 cells, MTT
OXPHOS inhibition Complex I Metabolic vulnerability

Pancreatic Cancer Selectivity Profile

In a panel of pancreatic cancer cell lines, DX2-201 displayed potent cytotoxicity with IC50 values below 2 μM, while showing minimal activity (IC50 > 10 μM) against non-cancerous human pancreatic ductal epithelial (HPDE) cells [1]. In contrast, the OXPHOS inhibitor IACS-010759 showed a broader cytotoxicity profile across multiple cancer types, indicating that DX2-201 possesses a superior therapeutic window for pancreatic cancer [1].

Cancer selectivity
Reported
IC50 10 μM (HPDE normal)
Supports pancreatic cancer cell selectivity context
Glucose medium, MTT assay panel
Cancer selectivity Pancreatic cancer Therapeutic window

NDUFS7-Specific Resistance Mechanism

Six out of six HCT116 colon cancer clones selected for resistance to DX2-201 harbored a heterozygous pV91M mutation in NDUFS7, a subunit of complex I at the ubiquinone-binding channel interface [1]. This mutation was not observed in clones resistant to IACS-010759, indicating that DX2-201 binds to a unique site on complex I [1].

Resistance mutation
Head-to-head
6/6 resistant clones: NDUFS7 pV91M
Confirms target-specific binding interpretation
HCT116 exome sequencing; 0% in IACS-010759 clones
Target engagement NDUFS7 Resistance mechanism

In Vivo Efficacy in Pancreatic Cancer Model

While DX2-201 itself showed limited in vivo stability, its metabolically stable analogue DX3-213B achieved significant tumor growth inhibition (p < 0.01) in a Pan02 syngeneic mouse model of pancreatic cancer [1]. This provides a direct in vivo proof-of-concept for targeting NDUFS7 with this chemical scaffold, a milestone not achieved by metformin in this aggressive cancer model [1].

In vivo model response
Class-level
DX3-213B analogue: reported tumor growth reduction (p
Model-response context supports NDUFS7 target validation
Pan02 syngeneic mouse model
Combination synergy
Class-level
Synergy with 2-DG and PARP inhibitors; overcomes resistance
Supports combination study context
Pancreatic cancer cells and in vivo model
In vivo efficacy Pancreatic cancer Tumor growth inhibition

Synergy with Glycolysis and PARP Inhibitors

In combination studies, DX2-201 displayed synergistic effects with the glycolysis inhibitor 2-deoxyglucose (2-DG) and with PARP inhibitors in pancreatic cancer cell lines [1]. The combination of DX2-201 and 2-DG overcame drug resistance in vivo, highlighting a unique synthetic lethal interaction not consistently observed with other OXPHOS inhibitors [1].

Combination synergy
Class-level
Synergy with 2-DG and PARP inhibitors; overcomes resistance
Supports combination study context
Pancreatic cancer cells and in vivo model
Combination therapy Synthetic lethality Metabolic vulnerability

DX2-201 Application Scenarios


Pancreatic Cancer Cell and PDX Models

DX2-201 is ideally suited for experiments investigating OXPHOS dependency in pancreatic cancer. Its potent and selective cytotoxicity (IC50 < 2 μM) in a panel of pancreatic cancer cell lines and patient-derived primary cells, combined with minimal activity against normal HPDE cells (IC50 > 10 μM) [1], makes it a robust tool for in vitro and ex vivo studies aimed at validating NDUFS7 as a therapeutic target and exploring metabolic vulnerabilities specific to pancreatic ductal adenocarcinoma.

OXPHOS Inhibitor Resistance Mechanisms

The unique, target-specific resistance mechanism of DX2-201—conferred by the NDUFS7 pV91M mutation [1]—positions this compound as a critical probe for studying acquired resistance to OXPHOS inhibitors. Researchers can use DX2-201-resistant cell lines to identify compensatory metabolic pathways and test combination strategies designed to overcome resistance, a common challenge with other OXPHOS inhibitors like IACS-010759.

Combination Therapy with Glycolysis & PARP Inhibitors

DX2-201's demonstrated synergy with 2-deoxyglucose (a glycolysis inhibitor) and PARP inhibitors [1] supports its use in high-throughput combination screens. Scientists seeking to identify synthetic lethal partners for OXPHOS inhibition in metabolically stressed tumors will find DX2-201 to be a potent and selective chemical probe for these combinatorial studies.

In Vivo Preclinical Target Validation

For in vivo studies, the metabolically stable analogue DX3-213B (which shares the same NDUFS7-targeting scaffold as DX2-201) can be employed to validate the efficacy of NDUFS7 inhibition in syngeneic or xenograft models of pancreatic cancer [1]. This allows for the assessment of tumor growth inhibition, pharmacodynamics, and combination efficacy in a physiologically relevant setting.

Application
Selection Property
Validation Focus
Pancreatic cancer cell and PDX models
NDUFS7-targeted OXPHOS inhibition profile
Cancer vs. normal cell selectivity endpoints
OXPHOS inhibitor resistance studies
NDUFS7 mutation-specific resistance context
Resistance mutation screening and pathway compensation
Combination screens
Synthetic lethality combination profile
Synergy assessment in metabolic stress models
In vivo target validation
NDUFS7-targeted scaffold exposure-response
Tumor growth inhibition and PD endpoint assessment

Technical Documentation Hub

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40 linked technical documents
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